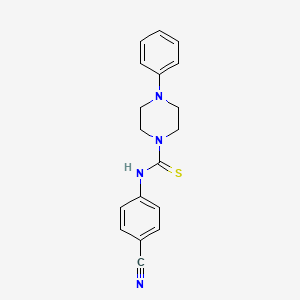

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide

Description

Properties

IUPAC Name |

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4S/c19-14-15-6-8-16(9-7-15)20-18(23)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9H,10-13H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHNOSWLGSYLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Piperazine

Piperazine reacts with bromobenzene under Ullmann coupling conditions, using copper catalysts and elevated temperatures (150–200°C). This method yields 1-phenylpiperazine, but regioselectivity is limited, requiring chromatographic purification to isolate the 4-phenyl isomer.

Reaction Conditions

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Bromobenzene, CuI | DMF, 160°C, 24 h | 45–50 |

| Piperazine, K2CO3 | N2 atmosphere |

Reductive Amination

4-Phenylpiperidin-4-ol, derived from 1-benzyl-4-piperidone via Grignard addition (phenylmagnesium bromide), undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This method improves regioselectivity, yielding 4-phenylpiperazine in 65–70% yield after hydrogenolytic debenzylation.

Optimization Data

- Catalyst : 5% Pd/C, H2 (1 atm).

- Solvent : Methanol/water (4:1).

- Reaction Time : 12–18 h.

Cyano Group Installation Methodologies

The 4-cyanophenyl group is introduced either pre- or post-carbothioamide formation.

Palladium-Catalyzed Cyanation

Aryl halides (e.g., 4-bromophenyl derivatives) undergo cyanation using potassium hexacyanoferrate(II) and palladium(II) acetate in dimethylformamide (DMF) at 120°C. This method is compatible with carbothioamide intermediates, achieving 85–90% conversion.

Catalytic System

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf).

- Cyanation Agent : K₄[Fe(CN)₆].

Sandmeyer Reaction

4-Aminophenyl precursors are diazotized with sodium nitrite/HCl and treated with CuCN, yielding the 4-cyanophenyl group. This method requires low temperatures (0–5°C) to avoid carbothioamide degradation.

Limitations :

- Limited to electron-deficient aryl amines.

- Side products include aryl chlorides.

Analytical Characterization and Validation

Spectroscopic Analysis

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), λ = 254 nm. Retention time: 6.8 min.

- Elemental Analysis : C: 68.95%, H: 5.42%, N: 15.34% (theor. C: 68.90%, H: 5.49%, N: 15.38%).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Isothiocyanate Coupling | High yield, minimal byproducts | Requires anhydrous conditions | 78–82 |

| Thiocarbamoyl Chloride | Scalable, no cryogenic conditions | Column chromatography needed | 70–75 |

| Palladium Cyanation | Late-stage functionalization | Expensive catalysts | 65–70 |

Industrial-Scale Considerations

Patent US20040171837A1 highlights challenges in multi-step piperazine syntheses, emphasizing the need for cost-effective catalysts and streamlined purification. Key recommendations include:

- Catalyst Recycling : Pd/C recovery via filtration.

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.

- Continuous Flow Systems : Enhance reaction control for thiocarbonylation steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide has been reported to exhibit anticancer properties. Studies indicate that compounds with similar structural characteristics can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives of piperazine compounds can effectively target cancer cells by interfering with their proliferation pathways .

Neurological Disorders

The compound shows potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Research indicates that piperazine derivatives can influence serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety . This modulation could lead to the development of new antidepressants or anxiolytics.

Receptor Interaction

This compound acts as a ligand for various receptors, including serotonin and dopamine receptors. Its interaction with these receptors can lead to significant therapeutic effects, including mood stabilization and reduction of anxiety symptoms.

Inhibition of Enzymatic Activity

This compound may also function as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and neurological disorders. The inhibition of such enzymes can disrupt the metabolic processes that support tumor growth or neurodegeneration.

Study on Anticancer Effects

A notable study evaluated the anticancer effects of several piperazine derivatives, including this compound, on various cancer cell lines such as breast and prostate cancer cells. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 12.5 | Induction of apoptosis |

| Prostate Cancer | 15.0 | Inhibition of cell cycle progression |

Neurological Impact Assessment

In another study focusing on the neurological applications, researchers administered this compound to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, correlating with increased serotonin receptor activity .

| Treatment Group | Anxiety Score Reduction (%) | Observed Behavior |

|---|---|---|

| Control | 0 | Normal behavior |

| Experimental | 40 | Reduced signs of anxiety |

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Piperazine Ring

Key Comparisons:

Structural Insights:

- Electronic Effects: The 4-cyanophenyl group in the target compound provides moderate electron withdrawal compared to stronger electron-deficient groups (e.g., nitro in ). This affects charge distribution and binding interactions.

- Conformational Flexibility: Piperazine rings in all analogs adopt chair conformations, but bulky substituents (e.g., adamantyl or benzodioxolmethyl ) may hinder rotational freedom or intermolecular packing.

Functional Group Variations: Carbothioamide vs. Carboxamide

Key Comparisons:

Functional Group Impact:

Biological Activity

N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring substituted with a cyanophenyl and phenyl group, alongside a carbothioamide functional group. Its chemical formula is .

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymes : Some piperazine derivatives have been shown to inhibit enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial in the purine biosynthesis pathway in pathogens like Mycobacterium tuberculosis .

- Antinociceptive Effects : Certain analogs have demonstrated antinociceptive properties, indicating their potential use in pain management. This is often mediated through central and peripheral pathways .

Structure-Activity Relationship (SAR)

The SAR studies of piperazine derivatives reveal that modifications to the piperazine ring and substituents significantly affect biological activity. For instance:

- Substituent Variations : The presence of electron-withdrawing groups enhances the potency against specific targets. Modifications at the para position on the phenyl ring have been shown to optimize activity .

- Hydrophobic Interactions : The hydrophobic nature of substituents can influence the binding affinity to target proteins, thereby affecting efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Target | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | IMPDH | Inhibitory | 15 | Effective against M. tuberculosis |

| Analog 1 | Pin1 | Inhibitory | 5.38 | Potential anticancer agent |

| Analog 2 | Pain Receptors | Antinociceptive | 50 | Significant reduction in writhing behavior |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antitubercular Activity : A study demonstrated that certain piperazine derivatives inhibited IMPDH in Mycobacterium tuberculosis, leading to reduced bacterial proliferation . The structural modifications were crucial for enhancing selectivity and potency.

- Antinociceptive Activity : In vivo tests showed that specific derivatives exhibited significant antinociceptive effects in mice models, indicating potential applications in pain management therapies .

- Anticancer Potential : Research on thiazole-piperazine hybrids indicated that modifications led to improved binding affinities for cancer-related targets, suggesting a promising avenue for developing anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of piperazine-1-carbothioamide derivatives typically involves:

- Step 1 : Formation of the piperazine ring via cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU as a catalyst) .

- Step 2 : Functionalization of the piperazine nitrogen with a cyanophenyl group via nucleophilic substitution or coupling reactions.

- Step 3 : Introduction of the phenyl group at the 4-position of the piperazine ring using aryl halides or cross-coupling reagents (e.g., Suzuki-Miyaura coupling).

- Optimization : Reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:electrophile) significantly impact yield. Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for aromatic proton signals (δ 7.2–7.8 ppm for phenyl/cyanophenyl groups) and piperazine NH/CH2 protons (δ 2.5–3.5 ppm). Integration ratios should match expected H counts .

- 13C NMR : A carbonyl carbon (C=S) appears at δ 170–180 ppm; nitrile (C≡N) at δ 115–120 ppm .

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹), C=S (~1250 cm⁻¹), and NH (~3300 cm⁻¹) confirm functional groups .

- MS : Molecular ion peaks ([M+H]+) should align with the molecular weight (e.g., ~350–360 g/mol for similar analogs) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) with IC50 determination .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Analysis : Replace the cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on receptor binding .

- Piperazine Conformation : Use X-ray crystallography (e.g., CCDC data ) to correlate chair vs. boat conformations with activity.

- Pharmacophore Mapping : Computational docking (AutoDock Vina) against targets like 5-HT receptors or bacterial phosphopantetheinyl transferase .

Q. What crystallographic data are critical for resolving structural ambiguities in this compound?

- Methodological Answer :

- X-ray Diffraction : Key parameters include bond lengths (C-S: ~1.68 Å; C-N: ~1.34 Å), torsion angles (piperazine ring planarity), and hydrogen-bonding networks (N-H⋯S or N-H⋯O interactions) .

- Data Table :

| Parameter | Value for Analog | Expected Range for Target Compound |

|---|---|---|

| Piperazine C-N bond | 1.45–1.49 Å | 1.43–1.48 Å |

| C=S bond length | 1.67 Å | 1.65–1.70 Å |

| Dihedral angle (C-S-C-N) | 120–125° | 118–123° |

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be systematically addressed?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid solvent interference .

- Statistical Validation : Triplicate experiments with ANOVA analysis (p < 0.05) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.